(3-Bromo-6-chloropyridin-2-yl)methanamine chemical structure and properties
(3-Bromo-6-chloropyridin-2-yl)methanamine chemical structure and properties
An In-Depth Technical Guide to (3-Bromo-6-chloropyridin-2-yl)methanamine: Structure, Properties, and Synthetic Applications
Introduction
(3-Bromo-6-chloropyridin-2-yl)methanamine is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and agrochemical research. Its strategic placement of bromo, chloro, and aminomethyl substituents on the pyridine ring offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthetic protocol, and its applications as a versatile intermediate for the development of complex molecular architectures, particularly in the field of drug discovery.
Chemical Structure and Physicochemical Properties
The structural framework of (3-Bromo-6-chloropyridin-2-yl)methanamine, with its distinct substitution pattern, is the foundation of its chemical reactivity and utility. The presence of a nucleophilic primary amine, a reactive bromine atom suitable for cross-coupling reactions, and a chlorine atom susceptible to nucleophilic aromatic substitution makes it a trifunctional scaffold of significant interest.
Structure:
Key Physicochemical Data
A summary of the core properties for (3-Bromo-6-chloropyridin-2-yl)methanamine is presented below. It is crucial to note that while some data is reported for the specific CAS number, other properties are inferred from closely related structural isomers or computational predictions, a common practice for novel research chemicals.
| Property | Value | Source |
| CAS Number | 1211589-28-4 | MolCore[1] |
| Molecular Formula | C₆H₆BrClN₂ | MolCore[1] |
| Molecular Weight | 221.48 g/mol | MolCore[1] |
| Appearance | (Not specified, likely off-white to yellow solid) | General observation for similar compounds |
| Purity | ≥98% (Commercially available) | ChemScene (for isomer)[2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų (Predicted for isomer) | ChemScene (for isomer)[2] |
| logP | 1.9562 (Predicted for isomer) | ChemScene (for isomer)[2] |
| Hydrogen Bond Acceptors | 2 (Predicted for isomer) | ChemScene (for isomer)[2] |
| Hydrogen Bond Donors | 1 (Predicted for isomer) | ChemScene (for isomer)[2] |
| Rotatable Bonds | 1 (Predicted for isomer) | ChemScene (for isomer)[2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[3] | AK Scientific, Inc.[3] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of (3-Bromo-6-chloropyridin-2-yl)methanamine is not commonly detailed in standard literature, but a robust pathway can be designed based on established transformations of pyridine scaffolds. The following multi-step protocol leverages a common precursor, 3-bromo-6-chloro-2-methylpyridine, and proceeds via a radical bromination followed by nucleophilic substitution.
Rationale: This synthetic strategy is chosen for its reliability and the commercial availability of the starting material. The initial benzylic bromination is a classic, high-yielding reaction. The subsequent conversion of the bromide to a phthalimide, followed by a Gabriel amine synthesis, is a standard and clean method for introducing a primary amine, avoiding over-alkylation issues common with direct amination.
Experimental Workflow
Caption: Synthetic pathway for (3-Bromo-6-chloropyridin-2-yl)methanamine.
Step-by-Step Methodology
Step 1: Radical Bromination of 3-Bromo-6-chloro-2-methylpyridine
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To a solution of 3-bromo-2-chloro-6-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).[4]
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Add a catalytic amount of benzoyl peroxide (BPO, 0.05 eq) to initiate the reaction.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Concentrate the filtrate under reduced pressure. The crude 2-(bromomethyl)-3-bromo-6-chloropyridine can be purified by column chromatography or used directly in the next step.
Step 2: Gabriel Synthesis with Potassium Phthalimide
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Dissolve the crude 2-(bromomethyl)-3-bromo-6-chloropyridine (1.0 eq) in dimethylformamide (DMF).
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Add potassium phthalimide (1.2 eq) to the solution.
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Heat the mixture to approximately 80°C and stir until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain N-((3-Bromo-6-chloropyridin-2-yl)methyl)isoindoline-1,3-dione.
Step 3: Hydrazinolysis for Amine Deprotection
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Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol.
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Add hydrazine monohydrate (2.0-3.0 eq) to the suspension.
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Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and protonate the product amine.
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Filter the solid and wash with cold ethanol.
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Concentrate the filtrate, then basify with aqueous NaOH to pH > 12 and extract the product with dichloromethane or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (3-Bromo-6-chloropyridin-2-yl)methanamine.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, and (3-Bromo-6-chloropyridin-2-yl)methanamine is a prime example of a versatile intermediate.[5][6] Its value lies in its ability to serve as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies.
Core Utility: The compound provides three orthogonal handles for chemical diversification:
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The Primary Amine: Acts as a nucleophile or a point for amide bond formation, sulfonylation, or reductive amination to append various side chains.
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The Bromine Atom: Serves as a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups.
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The Chlorine Atom: Can be displaced via nucleophilic aromatic substitution (SNAr) with various nucleophiles, though typically under more forcing conditions than the bromine-mediated couplings.
This multi-faceted reactivity allows for the systematic exploration of chemical space around the pyridine core, which is a known pharmacophore for targets like kinases and G-protein coupled receptors.[5]
